molecular formula C11H10ClFO3 B1421207 3-Chloro-4-ethoxy-5-fluorocinnamic acid CAS No. 1017779-08-6

3-Chloro-4-ethoxy-5-fluorocinnamic acid

Cat. No.: B1421207
CAS No.: 1017779-08-6
M. Wt: 244.64 g/mol
InChI Key: FKKGAVCSYHKMOK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-5-fluorocinnamic acid is a derivative of cinnamic acid, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the aromatic ring.

Scientific Research Applications

3-Chloro-4-ethoxy-5-fluorocinnamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

C11H10ClFO3C_{11}H_{10}ClFO_{3}C11​H10​ClFO3​

and a molecular weight of 244.65 g/mol . It is a derivative of cinnamic acid, which is a key intermediate in shikimate and phenylpropanoid pathways. Cinnamic acid is used in the manufacture of a wide variety of pharmaceuticals and is known for its anti-diabetic, anticancer, anti-inflammatory, anti-oxidant, and anti-microbial activities.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-ethoxy-5-fluorocinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of the compound .

Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation status of key signaling molecules, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation .

In addition, this compound has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes. This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .

Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light or high temperatures .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell proliferation, apoptosis, and metabolic activity, which can vary depending on the duration of exposure and the concentration of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity .

Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain concentration. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux within the cell .

Additionally, this compound can affect the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating cellular redox status and oxidative stress response .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins .

Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and its overall biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles can be mediated by targeting signals and post-translational modifications .

For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Similarly, nuclear localization of this compound can influence gene expression and cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-fluorocinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-ethoxy-5-fluorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-chloro-4-ethoxy-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-fluorocinnamic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine, ethoxy, and fluorine substituents on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the double bond in the cinnamic acid moiety.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-ethoxy-5-fluorobenzaldehyde: A precursor in the synthesis of 3-Chloro-4-ethoxy-5-fluorocinnamic acid.

    4-Ethoxy-3-fluorocinnamic acid: Lacks the chlorine substituent but has similar structural features.

    3-Chloro-4-fluorocinnamic acid: Lacks the ethoxy group but retains the chlorine and fluorine substituents.

Uniqueness

This compound is unique due to the combination of chlorine, ethoxy, and fluorine substituents on the aromatic ring. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKGAVCSYHKMOK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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